6-Hydroxy-4H-chromene-3-carboxylic acid
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Overview
Description
6-Hydroxy-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and energy consumption . The use of recyclable catalysts and environmentally benign solvents is also emphasized to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 6-oxo-4H-chromene-3-carboxylic acid.
Reduction: Formation of 6-hydroxy-4H-chromene-3-methanol.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
6-Hydroxy-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
6-Hydroxy-4H-chromene-3-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxycoumarin: Both compounds have a hydroxyl group and a carboxylic acid group, but 4-Hydroxycoumarin has a different ring structure and is primarily known for its anticoagulant properties.
Chromone Derivatives: These compounds share the chromene core but differ in their substitution patterns and biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups and its versatile biological activities.
Properties
CAS No. |
773873-60-2 |
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Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-hydroxy-4H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4-5,11H,3H2,(H,12,13) |
InChI Key |
DIPQUWJQAGPWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)OC=C1C(=O)O |
Origin of Product |
United States |
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